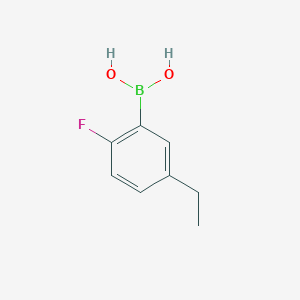

(5-Ethyl-2-fluorophenyl)boronic acid

Descripción general

Descripción

“(5-Ethyl-2-fluorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are well-known building blocks for many organic reactions . They are generally considered non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .

Molecular Structure Analysis

The molecular formula of “(5-Ethyl-2-fluorophenyl)boronic acid” is C8H10BFO2 .

Chemical Reactions Analysis

Boronic acids, such as “(5-Ethyl-2-fluorophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Physical And Chemical Properties Analysis

The molecular weight of “(5-Ethyl-2-fluorophenyl)boronic acid” is 167.98 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

However, boronic acids in general are known for their versatile applications in various scientific fields. They are widely used in organic synthesis for the Suzuki reaction, a type of palladium-catalyzed coupling reaction. In medicinal chemistry, boronic acids are used as pharmacophores or enzyme inhibitors. In materials science, they are used in the design of responsive materials due to their ability to form reversible covalent bonds with diols.

Sensing Applications

Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They can be used in homogeneous assays or heterogeneous detection . Boronic acids are also used for the detection and sensing of peroxides .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows their use in protein manipulation and cell labelling . They are also used in the development of new MRI contrast agents .

Separation Technologies

Boronic acids are used in separation technologies, including the electrophoresis of glycated molecules .

Therapeutics

Boronic acids are used in the development of therapeutics . They are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 . Boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle .

Materials Science

Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Chemical Biology

In chemical biology, boronic acids are used for cell-surface carbohydrate biomarker recognition and the development of boronic acids-modified aptamers and boronic acid-modified proteins for various sensing and purification applications .

Bronsted-Lewis Acid Catalysts

Organoboronic acids and organoborinic acids can act as Bronsted-Lewis acid catalysts in organic synthesis .

Oxazaborolidines

Oxazaborolidines are used as asymmetric inducers for the reduction of ketones and ketimines .

Receptors and Sensors for Saccharides

Boronic acid-based receptors and sensors are used for saccharide detection .

Antiseptic

Boric acid, a type of boronic acid, can be used as an antiseptic for minor cuts and burns .

Eye Wash

A very dilute solution of boric acid can be applied as an eye wash .

Treatment of Bacterial Vaginosis

A dilute solution of boric acid can also be used as a vaginal douche for the treatment of bacterial vaginosis .

Safety And Hazards

Direcciones Futuras

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is relevant to extend the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

(5-ethyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZJTDDHBOEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681738 | |

| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethyl-2-fluorophenyl)boronic acid | |

CAS RN |

900175-03-3 | |

| Record name | B-(5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)

![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)

![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)

![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)